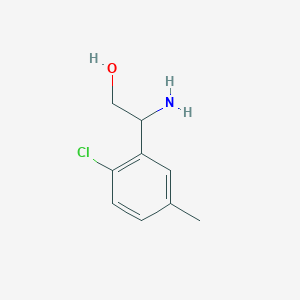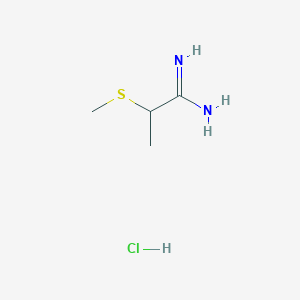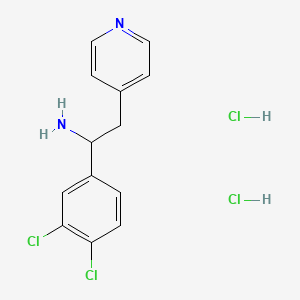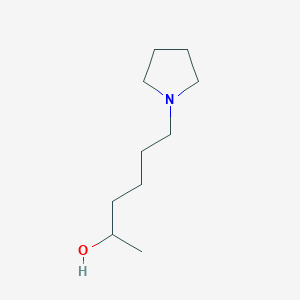
6-(Pyrrolidin-1-yl)hexan-2-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-(Pyrrolidin-1-yl)hexan-2-ol is a chemical compound characterized by the presence of a pyrrolidine ring attached to a hexanol chainThe pyrrolidine ring, a five-membered nitrogen-containing heterocycle, is known for its versatility and biological activity .
Métodos De Preparación
The synthesis of 6-(Pyrrolidin-1-yl)hexan-2-ol typically involves the reaction of pyrrolidine with a suitable hexanol derivative. One common method is the nucleophilic substitution reaction where pyrrolidine acts as a nucleophile, attacking a hexanol derivative such as 6-chlorohexan-2-ol under basic conditions. The reaction is usually carried out in an organic solvent like tetrahydrofuran (THF) at elevated temperatures .
Industrial production methods may involve continuous flow processes to enhance efficiency and yield. These methods often utilize catalysts and optimized reaction conditions to ensure high purity and scalability .
Análisis De Reacciones Químicas
6-(Pyrrolidin-1-yl)hexan-2-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to form different derivatives, depending on the reducing agent used.
Substitution: The pyrrolidine ring can undergo substitution reactions with electrophiles, leading to the formation of various substituted derivatives.
Common reagents and conditions used in these reactions include strong acids or bases, organic solvents, and specific catalysts to drive the reactions towards the desired products .
Aplicaciones Científicas De Investigación
6-(Pyrrolidin-1-yl)hexan-2-ol has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurological disorders due to the presence of the pyrrolidine ring.
Mecanismo De Acción
The mechanism of action of 6-(Pyrrolidin-1-yl)hexan-2-ol is largely dependent on its interaction with biological targets. The pyrrolidine ring can interact with various enzymes and receptors, modulating their activity. This interaction often involves the formation of hydrogen bonds and hydrophobic interactions, leading to changes in the conformation and function of the target molecules .
Comparación Con Compuestos Similares
6-(Pyrrolidin-1-yl)hexan-2-ol can be compared with other similar compounds such as:
Pyrrolidine: A simpler structure with a wide range of biological activities.
Hexanol: A primary alcohol with different reactivity and applications.
Pyrrolidin-2-one: Known for its diverse biological activities and industrial applications
Propiedades
Fórmula molecular |
C10H21NO |
|---|---|
Peso molecular |
171.28 g/mol |
Nombre IUPAC |
6-pyrrolidin-1-ylhexan-2-ol |
InChI |
InChI=1S/C10H21NO/c1-10(12)6-2-3-7-11-8-4-5-9-11/h10,12H,2-9H2,1H3 |
Clave InChI |
QJVNSBSCMIWIRA-UHFFFAOYSA-N |
SMILES canónico |
CC(CCCCN1CCCC1)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


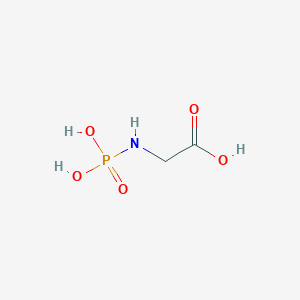
![methyl 3-methyl-1H-thieno[2,3-c]pyrazole-5-carboxylate; trifluoroacetic acid](/img/structure/B13563357.png)
![tert-butylN-[(2,3-dihydro-1H-indol-6-yl)methyl]carbamate](/img/structure/B13563369.png)
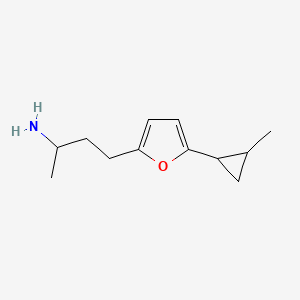
![1-[1-(4-bromo-1H-1,2,3-triazol-1-yl)cyclopropyl]methanamine](/img/structure/B13563372.png)
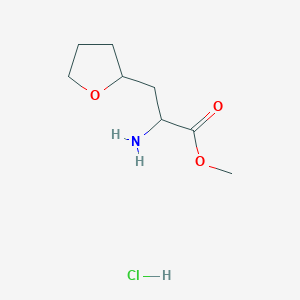
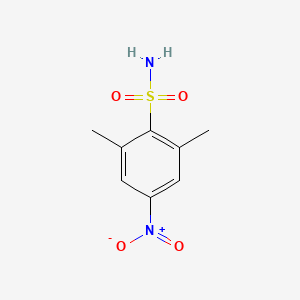
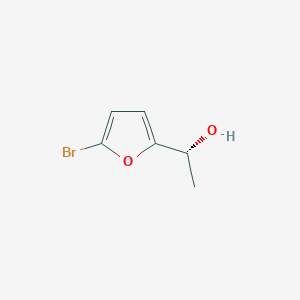
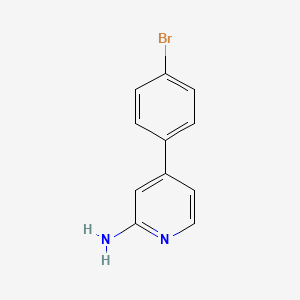
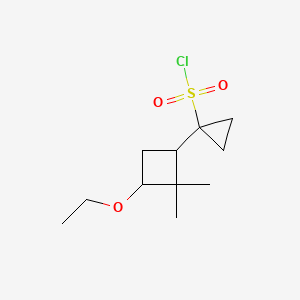
![6-[(3S)-3-aminopyrrolidin-1-yl]-3-ethyl-1,2,3,4-tetrahydropyrimidine-2,4-dionehydrochloride](/img/structure/B13563426.png)
